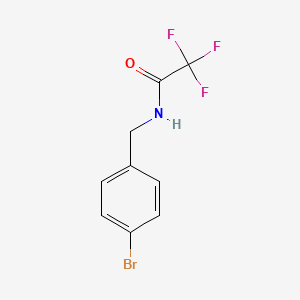

N-(4-Bromobenzyl)-2,2,2-trifluoroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(4-Bromobenzyl)-2,2,2-trifluoroacetamide involves strategic chemical reactions, including bromination and acetylation processes. For instance, one method for synthesizing related compounds involves the reaction of bromobenzoic acid with (2,4-difluorophenyl)methanamine, yielding high purity products characterized by NMR, EI-MS, and FT-IR techniques (Polo et al., 2019).

Molecular Structure Analysis

The crystal structure and molecular configuration of related compounds have been extensively studied. Single-crystal X-ray diffraction analysis reveals detailed geometric parameters, showcasing how molecular packing and intermolecular interactions, such as hydrogen bonds and π interactions, contribute to the stability and properties of the compound (Polo et al., 2019).

Chemical Reactions and Properties

This compound participates in various chemical reactions, highlighting its reactivity and potential as a precursor for synthesizing bioconjugates and radiolabeled compounds. For example, its derivatives have been used for the bifunctional linking of radiometals with antibodies, offering insights into the stability and reactivity of such complexes (Mathias et al., 1990).

Aplicaciones Científicas De Investigación

Synthetic Applications

N-(4-Bromobenzyl)-2,2,2-trifluoroacetamide and related derivatives serve as key intermediates in the synthesis of heterocyclic compounds. For instance, Shaaban (2017) describes the synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. These compounds have potential applications in medicinal chemistry due to their structural diversity and biological activity potential (Shaaban, 2017).

Analytical Chemistry Techniques

In analytical chemistry, derivatization techniques involving compounds like this compound are employed for the detection and measurement of various organic compounds. Spaulding and Charles (2002) discussed the use of derivatization agents, including similar trifluoroacetamide derivatives, for the analysis of oxygenated organics in environmental and biological samples. This technique enhances the measurement capabilities of gas chromatography-mass spectrometry (GC-MS) by enabling the detection of compounds that are otherwise challenging to analyze (Spaulding & Charles, 2002).

Radiochemistry

In radiochemistry, derivatives of this compound have been utilized in the labeling of biomolecules for imaging and diagnostic purposes. Kuhnast et al. (2003) reported on the labeling of Spiegelmers, a class of synthetic oligonucleotides, with fluorine-18 and iodine-125 using N-(4-[18F]fluorobenzyl)-2-bromoacetamide. This method facilitates the production of radiolabeled compounds for positron emission tomography (PET) imaging and high-resolution autoradiography, offering insights into the distribution and accumulation of these compounds in biological systems (Kuhnast et al., 2003).

Drug Development

Furthermore, the compound finds relevance in drug development processes, where it acts as a precursor or intermediate for synthesizing pharmacologically active molecules. Hatfield, Eidell, and Stephens (2013) explored the fluorination of thiazole derivatives using N-fluorobenzenesulfonimide, which includes reactions involving bromobenzene solvents that are closely related to the chemistry of this compound. These reactions are crucial for introducing fluorine atoms into bioactive molecules, enhancing their metabolic stability and potential therapeutic efficacy (Hatfield, Eidell, & Stephens, 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[(4-bromophenyl)methyl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO/c10-7-3-1-6(2-4-7)5-14-8(15)9(11,12)13/h1-4H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGMQVIMVBTEOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.1]heptan-3-ylmethanamine](/img/structure/B1171192.png)